molecular formula C24H23FN2O4 B2357963 Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946301-85-5

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No.: B2357963
CAS No.: 946301-85-5
M. Wt: 422.456
InChI Key: UQADZSRJVDPAJC-UHFFFAOYSA-N
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Description

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzylamine with a suitable pyridine derivative, followed by esterification with butyl benzoate. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize impurities. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-(1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
  • Butyl 4-(1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
  • Butyl 4-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Uniqueness

The uniqueness of Butyl 4-(1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate lies in the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity compared to its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and ability to interact with specific biological targets.

Properties

IUPAC Name

butyl 4-[[1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADZSRJVDPAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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